Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate

説明

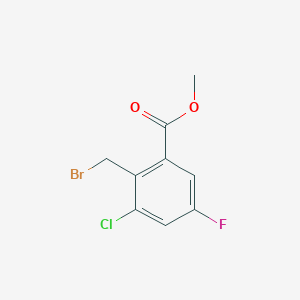

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate is a halogenated aromatic ester with a complex substitution pattern. Its structure includes a bromomethyl group at position 2, a chlorine atom at position 3, and a fluorine atom at position 5 on the benzene ring. This compound is of significant interest in medicinal chemistry and agrochemical synthesis due to its reactive bromomethyl group, which serves as a versatile site for nucleophilic substitution or cross-coupling reactions. The presence of multiple halogens (Br, Cl, F) enhances its electrophilic character, making it a valuable intermediate in constructing pharmacophores or functional materials .

特性

分子式 |

C9H7BrClFO2 |

|---|---|

分子量 |

281.50 g/mol |

IUPAC名 |

methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate |

InChI |

InChI=1S/C9H7BrClFO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3 |

InChIキー |

JGPYNQQRZYGXTK-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Cl)CBr |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(ブロモメチル)-3-クロロ-5-フルオロ安息香酸メチルの合成は、一般的に適切な前駆体の臭素化を伴います。一般的な方法の1つは、N-ブロモスクシンイミド(NBS)を用いた、アゾビスイソブチロニトリル(AIBN)などのラジカル開始剤の存在下での3-クロロ-5-フルオロ安息香酸メチルの臭素化です。 反応は通常、四塩化炭素またはジクロロメタンなどの不活性溶媒中、高温で行われます .

工業生産方法

この化合物の工業生産方法は、実験室合成に似ていますが、大量に対応するためにスケールアップされています。このプロセスは、高収率と純度を確保するために、反応条件を慎重に制御することを伴います。連続フロー反応器や自動システムの使用は、生産プロセスの効率と安全性を向上させることができます。

化学反応の分析

科学研究への応用

2-(ブロモメチル)-3-クロロ-5-フルオロ安息香酸メチルは、いくつかの科学研究の応用があります。

有機合成: これは、特に製薬業界で、より複雑な有機分子の合成における中間体として役立ちます。

医薬品化学: この化合物は、特に特定の酵素や受容体を標的とする新しい薬物の開発に使用されています。

材料科学: これは、ポリマーやコーティングなどの特定の特性を持つ先端材料の調製に使用されています。

生物学的研究: この化合物は、酵素速度論や阻害を研究するための生化学的アッセイで使用されています。

科学的研究の応用

Medicinal Chemistry

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate has shown potential in the development of pharmaceutical agents due to its unique structural properties. The presence of halogen atoms enhances its biological activity, making it a candidate for various therapeutic applications.

Case Study: SGLT2 Inhibitors

- The compound serves as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are being studied for diabetes treatment. Research indicates that bromoaryls are active fragments for synthesizing effective SGLT2 inhibitors, highlighting the compound's relevance in drug development .

Enzyme Inhibition

The compound exhibits significant enzyme inhibition properties, particularly against esterases and lipases. These enzymes play crucial roles in lipid metabolism, making the compound a potential therapeutic agent for metabolic disorders.

Enzyme Inhibition Profile

- A study reported a competitive inhibition mechanism with a Ki value of approximately 0.1 µM against carboxylesterase enzymes, suggesting its utility in targeting lipid metabolism disorders .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Candida albicans | 0.125 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents capable of combating resistant strains .

Anticancer Activity

In vitro studies have shown that the compound exhibits anticancer properties against several cancer cell lines.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 20 |

The mechanism behind this activity involves the modulation of cell cycle progression and apoptosis pathways .

作用機序

類似化合物の比較

2-(ブロモメチル)-3-クロロ-5-フルオロ安息香酸メチルは、次のような類似化合物と比較することができます。

2-(ブロモメチル)安息香酸メチル: 塩素とフッ素の置換基がなく、特定の求核置換反応では反応性が低くなります。

3-クロロ-5-フルオロ安息香酸メチル: ブロモメチル基がないため、求電子性中心を必要とする反応では使用が制限されます。

2-(ブロモメチル)-4-クロロ安息香酸メチル: 塩素原子の位置は、化合物の反応性と起こりうる反応の種類に影響を与えます。

2-(ブロモメチル)-3-クロロ-5-フルオロ安息香酸メチルの独自性は、置換基の組み合わせにあります。これは、反応性と安定性のバランスを提供し、さまざまな化学プロセスにおける汎用性の高い中間体となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The substitution pattern and halogen type critically influence the reactivity and applications of benzoate derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives

Commercial Availability and Cost

生物活性

Methyl 2-(bromomethyl)-3-chloro-5-fluorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of halogen substituents (bromine, chlorine, and fluorine) on a benzoate scaffold. The compound's structure can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of benzoic acid have been explored for their ability to inhibit the nsp14 methyltransferase of SARS-CoV-2. The introduction of halogen substituents has been shown to modulate the potency of these compounds significantly. In particular, the introduction of a bromo group at the 2-position has been associated with increased inhibitory activity compared to non-substituted analogs .

Antimicrobial Activity

The antibacterial properties of halogenated benzoate derivatives have also been documented. Compounds similar to this compound exhibit good activity against various bacterial strains, including Escherichia coli. The presence of halogens such as chlorine and bromine is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their entry into bacterial cells .

Structure-Activity Relationship (SAR)

A significant aspect of the biological activity of this compound lies in its structure-activity relationship. Studies suggest that:

- Bromine at the 2-position : Enhances interaction with target enzymes.

- Chlorine at the 3-position : Modulates electronic properties, affecting binding affinity.

- Fluorine at the 5-position : Increases lipophilicity and may improve cell permeability.

Table 1 summarizes the observed biological activities of various derivatives based on structural modifications:

| Compound | Antiviral Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | TBD | TBD |

| Chloro derivative | 0.1 µM | 25 µg/mL |

| Bromo derivative | 0.05 µM | 20 µg/mL |

| Fluoro derivative | TBD | TBD |

Case Studies

- SARS-CoV-2 Inhibition : A study focused on benzoic acid derivatives demonstrated that modifications at specific positions significantly impacted their ability to inhibit nsp14 methyltransferase, a crucial enzyme for viral replication. The study highlighted that compounds with bromine and chlorine substitutions exhibited enhanced potency compared to their non-halogenated counterparts .

- Antimicrobial Screening : Another investigation assessed various halogenated compounds for their antibacterial efficacy against E. coli. This compound was included in a series of tests where it showed promising results, reinforcing the idea that halogen substitution plays a critical role in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。